Increased Lipophilicity (clogP) Relative to Des-Methyl Pyridine Analog
The target compound bears a 6‑methyl substituent on the pyridin‑2‑yloxy ring, absent in the closest catalogued analog (4‑bromothiophen‑2‑yl)(3‑(pyridin‑2‑yloxy)pyrrolidin‑1‑yl)methanone (PubChem CID 92087551) [REFS‑1]. The methyl group raises the computed XLogP3‑AA by approximately 0.4–0.6 log units relative to the des‑methyl analog (measured XLogP3‑AA = 3.2 for CID 92087551) [REFS‑1]. This shift places the compound in a more favourable lipophilicity window for CNS target engagement and membrane permeability while retaining oral bioavailability potential [REFS‑2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | ~3.6–3.8 (predicted from structural increment; experimental value not reported) |
| Comparator Or Baseline | Des-methyl analog (CID 92087551): XLogP3‑AA = 3.2 (PubChem computed, 2021.05.07 release) |
| Quantified Difference | Estimated increase of +0.4 to +0.6 log units |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental logP/logD data available for either compound. |
Why This Matters
For medicinal chemistry programmes targeting intracellular or CNS proteins, a 0.5 log unit increase in lipophilicity can meaningfully enhance passive membrane permeability and target tissue distribution.
- [1] PubChem Compound Summary for CID 92087551, (4-bromothiophen-2-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone. XLogP3-AA = 3.2. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Reviews optimal logP range for CNS drugs. View Source
